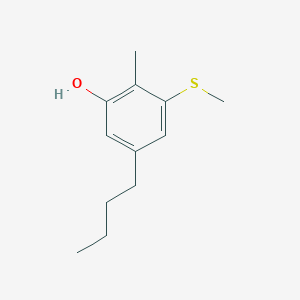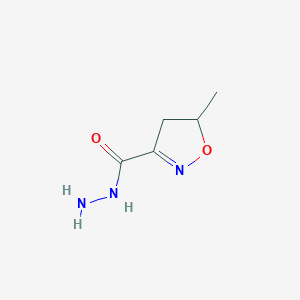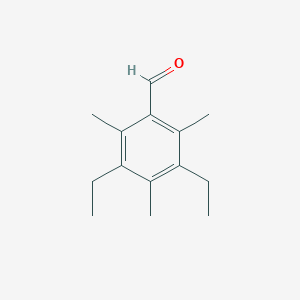
5-Butyl-2-methyl-3-(methylsulfanyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butyl-2-methyl-3-(methylsulfanyl)phenol is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a butyl group, a methyl group, and a methylsulfanyl group attached to the phenol ring, making it a unique and interesting molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-2-methyl-3-(methylsulfanyl)phenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with phenol in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution occurs at the correct positions on the phenol ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
5-Butyl-2-methyl-3-(methylsulfanyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the aromatic ring.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenol derivatives.
Substitution: Halogenated phenols and other substituted phenol derivatives.
科学的研究の応用
5-Butyl-2-methyl-3-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Butyl-2-methyl-3-(methylsulfanyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. The methylsulfanyl group may contribute to the compound’s reactivity and binding affinity with specific enzymes and receptors.
類似化合物との比較
Similar Compounds
4-Hexylresorcinol: Another phenolic compound with a hexyl group and two hydroxyl groups.
6,8-Dimethyl-3-decanol: A phenol derivative with two methyl groups and a hydroxyl group.
Uniqueness
5-Butyl-2-methyl-3-(methylsulfanyl)phenol is unique due to the presence of the butyl and methylsulfanyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
89711-26-2 |
|---|---|
分子式 |
C12H18OS |
分子量 |
210.34 g/mol |
IUPAC名 |
5-butyl-2-methyl-3-methylsulfanylphenol |
InChI |
InChI=1S/C12H18OS/c1-4-5-6-10-7-11(13)9(2)12(8-10)14-3/h7-8,13H,4-6H2,1-3H3 |
InChIキー |
DFUHGMVDOBCDGQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=C(C(=C1)SC)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine](/img/structure/B14395295.png)
![2-[(4-Cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride](/img/structure/B14395308.png)
![1-(4-Chlorophenoxy)-3-[(oxan-2-yl)oxy]propan-2-ol](/img/structure/B14395314.png)
![6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine](/img/structure/B14395321.png)

![N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide](/img/structure/B14395341.png)
![Acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester](/img/structure/B14395346.png)


![1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium](/img/structure/B14395366.png)

![6,7,9-Trimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]azepine-5,8-dione](/img/structure/B14395386.png)
![1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane](/img/structure/B14395393.png)
